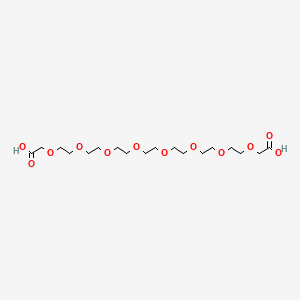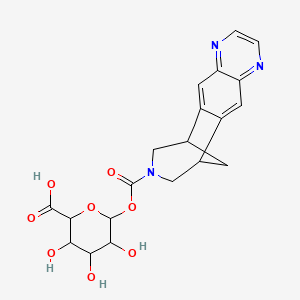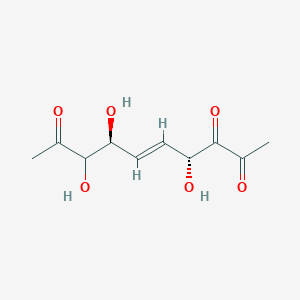
Zuclopenthixol-d4 Succinate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. Zuclopenthixol itself is known for its role as a dopamine D1/D2 receptor antagonist, making it a valuable compound in neuropharmacological research .
Mechanism of Action
Target of Action
Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Mode of Action
This compound acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.
Pharmacokinetics
Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The antagonistic action of this compound on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with this compound . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of Zuclopenthixol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Zuclopenthixol-d4 Succinate Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Zuclopenthixol and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Zuclopenthixol in biological systems.
Medicine: Utilized in the development and validation of analytical methods for therapeutic drug monitoring and pharmacological research.
Industry: Applied in the quality control and standardization of pharmaceutical formulations containing Zuclopenthixol
Comparison with Similar Compounds
Similar Compounds
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4 Succinate Salt, widely used as an antipsychotic agent.
Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: A related compound with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolism of Zuclopenthixol, making it a crucial tool in both research and clinical settings .
Properties
CAS No. |
1246833-97-5 |
|---|---|
Molecular Formula |
C₂₆H₂₇D₄ClN₂O₅S |
Molecular Weight |
523.08 |
Synonyms |
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
